5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (CAS 89057-44-3), widely recognized as the monomeric carbon-bridged oligo(phenylene vinylene) core (COPV1), is a highly rigid, flat, and stable π-conjugated building block. Unlike traditional flexible oligo(phenylene vinylene)s (OPVs), this compound features a bicyclo[3.3.0]octatriene moiety that locks the central double bond and adjacent phenyl rings into a strictly coplanar conformation. The presence of the four methyl groups at the sp3-hybridized bridging carbons provides essential kinetic stabilization, preventing intermolecular π-π stacking quenching while enhancing solubility in organic solvents. For industrial and academic procurement, this compound is primarily sourced as a premium fluorophore, a molecular wire backbone, and a precursor for high-performance organic solid-state lasers, circularly polarized luminescence (CPL) materials, and dye-sensitized solar cells where absolute structural rigidity and near-unity photoluminescence quantum yields are required [1].
Substituting 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene with generic unbridged OPVs (such as stilbene derivatives) or unmethylated indenoindene analogs fundamentally compromises device performance. Unbridged OPVs undergo rapid non-radiative decay through torsional relaxation and cis-trans isomerization upon photoexcitation, drastically lowering their photoluminescence quantum yield (PLQY) and shortening fluorescence lifetimes. Furthermore, unmethylated analogs lack the critical steric shielding provided by the 5,5,10,10-tetramethyl groups, making them susceptible to oxidative degradation and severe aggregation-caused quenching (ACQ) in the solid state. For applications requiring amplified spontaneous emission (ASE) or long-range electronic coupling, the dynamic structural reorganization of flexible substitutes leads to high laser thresholds and poor charge transport, making the rigid, sterically protected COPV1 core an indispensable procurement choice[1].
The absolute structural rigidity of the COPV1 core effectively eliminates non-radiative decay pathways associated with bond rotation. When incorporated into monomeric conjugates or copolymers, 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene achieves exceptionally high photoluminescence quantum yields (PLQY) exceeding 0.95 in solution. In direct contrast, flexible unbridged OPV analogs typically exhibit significantly lower PLQYs due to energy loss through torsional motion and photoisomerization. This near-unity emission efficiency makes COPV1 a superior building block for advanced optoelectronics [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | > 0.95 (COPV1 conjugates in solution) |
| Comparator Or Baseline | Unbridged OPV analogs (typically < 0.50 due to torsional relaxation) |
| Quantified Difference | > 90% relative increase in emission efficiency |
| Conditions | Solution-phase photoluminescence assay |
Near-unity PLQY is critical for formulating highly efficient organic light-emitting diodes (OLEDs) and solid-state lasers without wasting excitation energy as heat.
The bicyclo[3.3.0]octatriene framework of COPV1 ensures that the molecular geometry remains nearly identical between the ground and excited states. This results in a highly constrained Stokes shift of approximately 1309 cm⁻¹ and an extended fluorescence lifetime of 3.15 ns. Unbridged OPV compounds, which undergo significant geometric relaxation upon excitation, display much larger Stokes shifts and substantially shorter fluorescence lifetimes. The prolonged excited-state lifetime of COPV1 is a direct consequence of its locked coplanarity [1].
| Evidence Dimension | Fluorescence lifetime and structural reorganization |
| Target Compound Data | Fluorescence lifetime of 3.15 ns (Stokes shift ~1309 cm⁻¹) |
| Comparator Or Baseline | Unbridged OPV compounds (sub-nanosecond lifetimes, larger Stokes shifts) |
| Quantified Difference | > 3x longer fluorescence lifetime |
| Conditions | Time-resolved fluorescence spectroscopy |
Longer fluorescence lifetimes and small Stokes shifts are essential for achieving low-threshold amplified spontaneous emission in organic laser applications.
As a molecular bridge, the rigidified and planarized COPV backbone provides unprecedented electronic communication between terminal groups. Neutral COPV systems exhibit an exceptionally small conductance attenuation factor (β value) of 0.05 Å⁻¹. This is vastly superior to standard flexible aliphatic or unbridged aromatic molecular wires, which typically exhibit β values ranging from 0.2 to 1.0 Å⁻¹. The rigid π-conjugated pathway of COPV1 prevents conformational defects that typically scatter charge carriers, enabling efficient long-range electron transfer [1].
| Evidence Dimension | Conductance attenuation factor (β value) |
| Target Compound Data | β = 0.05 Å⁻¹ |
| Comparator Or Baseline | Standard flexible conjugated wires (β = 0.2–0.6 Å⁻¹) |
| Quantified Difference | 4 to 12-fold reduction in conductance decay per angstrom |
| Conditions | Single-molecule conductance measurements (neutral state) |
A near-zero β value allows engineers to design longer molecular wires for single-molecule electronics and dye-sensitized solar cells without exponential signal loss.
Polymers and neat films incorporating the COPV1 core demonstrate remarkable performance as active laser media. Devices based on poly-COPV1 exhibit ASE thresholds that are 30 times lower than those of standard dye-doped polymer films (e.g., COPV1 dispersed in polystyrene). Furthermore, the operational lifetime of these rigidified polymer lasers is extended by a factor of 300. The kinetic stabilization provided by the tetramethyl substitution prevents bimolecular quenching and photodegradation under intense optical pumping [1].
| Evidence Dimension | Laser operational lifetime and ASE threshold |
| Target Compound Data | Poly-COPV1 neat films (300x longer lifetime, 30x lower threshold) |
| Comparator Or Baseline | Standard dye dispersed in polystyrene matrix |
| Quantified Difference | 30-fold reduction in pumping threshold; 300-fold increase in durability |
| Conditions | Solid-state distributed feedback (DFB) laser operation under optical pumping |
Low-threshold, highly durable organic lasers can be pumped by compact nitride diode lasers rather than expensive, bulky optical setups, lowering total system cost.
Due to its extreme structural rigidity, long fluorescence lifetime, and remarkably low ASE threshold, the COPV1 core is an ideal active medium or dopant for distributed feedback (DFB) organic lasers, enabling cost-effective diode-pumped operation [2].
When conjugated with chiral moieties (such as binaphthyls), the 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene framework provides a high-PLQY backbone that maintains strong dissymmetry factors, making it perfect for 3D displays and advanced photonic encryption [1].
The exceptionally low conductance attenuation factor (β = 0.05 Å⁻¹) dictates its use as a rigid molecular bridge in single-molecule junctions, avoiding the exponential signal decay seen in flexible aliphatic or unbridged aromatic wires[1].
The locked coplanarity and broad light-absorbing properties of the COPV1 framework facilitate efficient long-range electron transfer and minimize reorganization energy, optimizing photon-to-current conversion efficiency in rigid sensitizer designs [1].